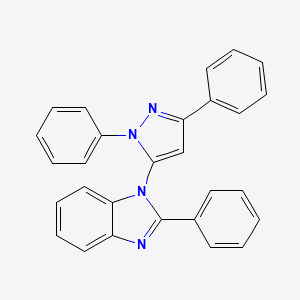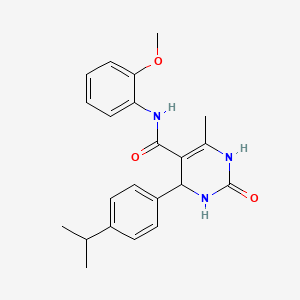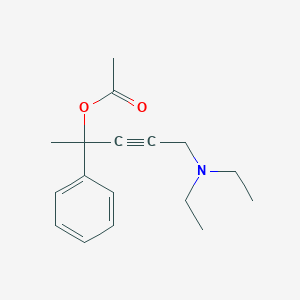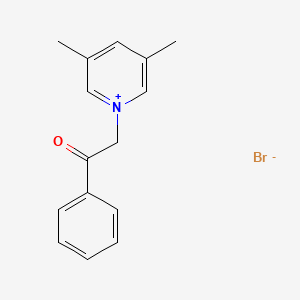![molecular formula C17H23FN4O4 B4939979 4-[2-fluoro-4-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine](/img/structure/B4939979.png)
4-[2-fluoro-4-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-fluoro-4-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine, also known as FNPP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the phenylmorpholine family and has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 4-[2-fluoro-4-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine is not fully understood. However, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. One of the most significant effects is its ability to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine can lead to improved cognitive function and memory. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which can have a variety of health benefits.
実験室実験の利点と制限
4-[2-fluoro-4-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a variety of potential scientific research applications. However, there are also some limitations to its use. This compound is a relatively new compound, and its mechanism of action is not fully understood. Additionally, there may be some potential side effects associated with its use that have not yet been fully explored.
将来の方向性
There are several future directions for research on 4-[2-fluoro-4-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine. One area of research that has shown promise is in the development of new cancer treatments. This compound has been shown to have potent anti-cancer properties, and further research in this area could lead to the development of new cancer drugs. Additionally, there is potential for this compound to be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, there is potential for this compound to be used in the development of new anti-inflammatory and antioxidant drugs.
合成法
The synthesis of 4-[2-fluoro-4-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine involves several steps. The first step is the reaction of 4-fluoro-2-nitroaniline with propionyl chloride to form 4-fluoro-2-nitro-N-(propionyl)aniline. This compound is then reacted with piperazine to form 4-fluoro-2-nitro-N-(4-piperazin-1-yl)aniline. Finally, this compound is reacted with morpholine to form this compound.
科学的研究の応用
4-[2-fluoro-4-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine has been studied for its potential use in a variety of scientific research applications. One area of research that has shown promise is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-[4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O4/c1-2-17(23)21-5-3-19(4-6-21)15-12-14(20-7-9-26-10-8-20)13(18)11-16(15)22(24)25/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQBGXQUPPXBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4939902.png)
![ethyl 5-acetyl-4-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4939914.png)

![2-{[2-(4-iodophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B4939922.png)
![N-(3-acetylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4939925.png)

![4,4'-[(3,3'-dimethyl-4,4'-biphenyldiyl)bis(nitrilomethylylidene)]bis(2-methoxyphenol)](/img/structure/B4939951.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one](/img/structure/B4939954.png)

![N-{2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methyl-2-propanamine dihydrochloride](/img/structure/B4939961.png)


![2-{[(2-chlorobenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4939987.png)
![4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]butanamide](/img/structure/B4939995.png)
